Ilicic acid is a natural product found in Laggera crispata, Dittrichia, and other organisms with data available.
Ilicic acid
CAS No.:
Cat. No.: VC1852413
Molecular Formula: C15H24O3
Molecular Weight: 252.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H24O3 |
---|---|
Molecular Weight | 252.35 g/mol |
IUPAC Name | 2-[(2R,4aR,8R,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |
Standard InChI | InChI=1S/C15H24O3/c1-10(13(16)17)11-5-8-14(2)6-4-7-15(3,18)12(14)9-11/h11-12,18H,1,4-9H2,2-3H3,(H,16,17)/t11-,12-,14-,15-/m1/s1 |
Standard InChI Key | FXKCXGBBUBCRPU-QHSBEEBCSA-N |
Isomeric SMILES | C[C@]12CCC[C@@]([C@@H]1C[C@@H](CC2)C(=C)C(=O)O)(C)O |
SMILES | CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O |
Canonical SMILES | CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O |
Introduction
Chemical Identity and Structure
Ilicic acid is characterized by a complex molecular structure consisting of a decahydronaphthalene core with specific functional groups. The compound features a hydroxyl group, a carboxylic acid moiety, and a distinctive arrangement of methyl groups that contribute to its biological activity and synthetic utility.
Molecular Characteristics
Ilicic acid possesses the molecular formula C₁₅H₂₄O₃ with a molecular weight of 252.35 g/mol . The compound's full IUPAC name is 2-(8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl)prop-2-enoic acid, reflecting its structural complexity . This sesquiterpenoid features a hydroxyl group at position 8, methyl groups at positions 4a and 8, and an acrylic acid moiety at position 2 on the decahydronaphthalene skeleton.
Chemical Identifiers
Several chemical identifiers have been established for ilicic acid to facilitate its cataloging in chemical databases and research literature. These identifiers are crucial for unambiguous identification of the compound in scientific communications and databases.
Table 1: Chemical Identifiers of Ilicic Acid
Natural Sources and Distribution
Ilicic acid has been isolated from several plant species, primarily within the Asteraceae family. These plants are distributed across various geographical regions and some have been used in traditional medicine for treating various ailments.
Plant Sources
Research has identified several plant species as natural sources of ilicic acid. The compound has been reported in multiple members of the Asteraceae family, suggesting a possible taxonomic pattern to its distribution in nature.
Table 2: Natural Sources of Ilicic Acid
Extraction Methodology
An efficient procedure for isolating ilicic acid on a multigram scale from extracts of Inula viscosa has been developed . This method enables the extraction of significant quantities of the compound, facilitating its use in subsequent chemical syntheses and biological studies. According to research by Barrero et al., the aerial parts of Inula viscosa provide a reliable source for extracting substantial amounts of ilicic acid for further applications .
Biological Activities
Recent research has uncovered significant biological properties of ilicic acid, particularly its antimycobacterial activity, which positions it as a potential candidate for novel drug development.
Antimycobacterial Properties
One of the most significant biological activities of ilicic acid is its efficacy against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. A recent study published in 2025 demonstrated that ilicic acid isolated from Sphaeranthus indicus exhibited notable inhibitory activity against both standard and drug-resistant tuberculosis bacteria .
Table 3: Antimycobacterial Activity of Ilicic Acid
M. tuberculosis Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
H₃₇Rv (standard strain) | 125 μg/mL |
MDR isolate 1 | 500 μg/mL |
MDR isolate 2 | 125 μg/mL |
MDR isolate 3 | 250 μg/mL |
This research underscores the therapeutic potential of ilicic acid as a lead compound for developing anti-TB drugs, especially against drug-resistant strains. The varying activity against different MDR isolates suggests strain-specific interactions that warrant further investigation to optimize therapeutic efficacy .
Synthetic Applications
Beyond its direct biological activities, ilicic acid serves as a valuable starting material for the synthesis of other bioactive compounds with significant therapeutic potential.
Natural Quiron for Synthesis
Ilicic acid functions effectively as a natural quiron, a term referring to chiral molecules that can be used as starting materials for asymmetric synthesis . Its complex structure with defined stereochemistry makes it valuable for the synthesis of other complex natural products with specific stereochemical requirements.
Synthesis of Bioactive Eudesmols
Research by Barrero and colleagues demonstrated that ilicic acid is an appropriate starting material for the enantiospecific synthesis of β-eudesmol and α-eudesmol, natural products with significant antiangiogenic and anti-Alzheimer properties .
Table 4: Synthesis of Eudesmols from Ilicic Acid
These synthetic pathways demonstrate the value of ilicic acid as a precursor for preparing bioactive natural products with potential applications in treating neurodegenerative diseases and inhibiting pathological angiogenesis .
Recent Research Developments
The scientific interest in ilicic acid has continued to grow, with recent studies focusing on both its biological activities and synthetic applications.
Antimycobacterial Research
The 2025 study evaluating extracts from Sphaeranthus indicus represents one of the most recent investigations into ilicic acid's biological properties . This research demonstrated that hexane extracts containing ilicic acid showed superior activity against the H₃₇Rv strain of M. tuberculosis with a minimum inhibitory concentration (MIC) of 125 μg/mL . Further purification led to the isolation of ilicic acid, which maintained this level of activity against the standard strain and showed variable efficacy against MDR isolates.
Synthetic Chemistry Advancements
The development of efficient procedures for isolating ilicic acid on a multigram scale, as reported by Barrero et al., has facilitated its use in synthetic chemistry . The successful enantiospecific synthesis of eudesmol derivatives demonstrates the practical utility of ilicic acid as a starting material for preparing compounds with therapeutic potential.
Future Research Directions
The current understanding of ilicic acid points to several promising avenues for future research and development.
Antimycobacterial Drug Development
Given the demonstrated efficacy of ilicic acid against MDR strains of M. tuberculosis, further research into structure-activity relationships and mechanism of action could lead to the development of more potent derivatives . The global burden of tuberculosis, particularly drug-resistant forms, underscores the importance of exploiting natural products like ilicic acid for novel therapeutic approaches.
Expanded Synthetic Applications
The successful use of ilicic acid as a starting material for synthesizing eudesmols suggests potential for developing other bioactive compounds. Future research could explore modified synthetic pathways to create novel derivatives with enhanced biological activities or improved pharmacokinetic properties.
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